molecular formula C4H4BrNS2 B13668940 2-Bromo-5-(methylthio)thiazole

2-Bromo-5-(methylthio)thiazole

Cat. No.: B13668940
M. Wt: 210.1 g/mol
InChI Key: HOODMZZCIGXQAU-UHFFFAOYSA-N
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Description

2-Bromo-5-(methylthio)thiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 2-position and a methylthio group at the 5-position of the thiazole ring, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(methylthio)thiazole typically involves the bromination of 5-(methylthio)thiazole. One common method includes the treatment of 5-(methylthio)thiazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-(methylthio)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Bromo-5-(methylthio)thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(methylthio)thiazole involves its interaction with various molecular targets. The bromine atom and the methylthio group contribute to its reactivity and ability to form covalent bonds with biological molecules. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

  • 5-Bromo-2-(methylthio)benzo[d]thiazole
  • 2-Bromo-5-methylthiazole
  • 2-(Methylthio)thiazole

Comparison: 2-Bromo-5-(methylthio)thiazole is unique due to the presence of both a bromine atom and a methylthio group on the thiazole ring. This combination enhances its reactivity and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C4H4BrNS2

Molecular Weight

210.1 g/mol

IUPAC Name

2-bromo-5-methylsulfanyl-1,3-thiazole

InChI

InChI=1S/C4H4BrNS2/c1-7-3-2-6-4(5)8-3/h2H,1H3

InChI Key

HOODMZZCIGXQAU-UHFFFAOYSA-N

Canonical SMILES

CSC1=CN=C(S1)Br

Origin of Product

United States

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